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Compound of Interest

Compound Name:
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nitrophenylboronic acid

Cat. No.: B1461715 Get Quote

An In-depth Technical Guide to 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid

Abstract
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid, bearing the CAS Number

871332-84-2, is a specialized boronic acid derivative of significant interest in medicinal

chemistry and organic synthesis. Its unique trifunctional nature—a boronic acid for cross-

coupling, a nitro group for chemical modification, and a Weinreb amide for subsequent ketone

synthesis—positions it as a versatile building block for the construction of complex molecular

architectures. This guide provides an in-depth analysis of its chemical properties, outlines a

representative synthetic protocol, explores its critical role in palladium-catalyzed cross-coupling

reactions, and discusses its applications in the synthesis of pharmacologically relevant

compounds. This document is intended for researchers, chemists, and drug development

professionals seeking to leverage this reagent in their synthetic strategies.

Core Chemical Identity and Physicochemical
Properties
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is a stable, solid organic

compound. The presence of the boronic acid group makes it a cornerstone reagent for the

Suzuki-Miyaura reaction, one of the most powerful methods for forming carbon-carbon bonds.
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The electron-withdrawing nitro group modulates the reactivity of the phenyl ring, while the N-

methoxy-N-methylamide (Weinreb amide) provides a stable, yet selectively reactive handle for

the introduction of carbonyl functionalities.

Table 1: Physicochemical and Safety Data

Property Value Source

CAS Number 871332-84-2 Combi-Blocks, BLD Pharm

Molecular Formula C9H11BN2O5 Combi-Blocks, BLD Pharm

Molecular Weight 237.99 g/mol Combi-Blocks, BLD Pharm

Physical Appearance
White to off-white or yellow

solid
BLD Pharm

Purity Typically ≥95% Combi-Blocks

Storage Conditions Store at 2-8°C, keep dry Combi-Blocks, BLD Pharm

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

Combi-Blocks

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),

P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing) | Combi-Blocks |

Synthesis and Reaction Mechanisms
The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent

(like a Grignard or organolithium) with a trialkyl borate. For a molecule with sensitive functional

groups like a nitro group and a Weinreb amide, a common and robust strategy involves a

halogen-metal exchange followed by borylation.

Representative Synthetic Pathway
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A plausible and widely used method for synthesizing this type of substituted phenylboronic acid

starts from a corresponding halogenated precursor, such as 3-bromo-5-nitro-N-methoxy-N-

methylbenzamide.

3-Bromo-5-nitro-
N-methoxy-N-methylbenzamide

Aryl Lithium Intermediate

 1. n-BuLi, THF
-78 °C

3-[Methoxy(methyl)carbamoyl]-
5-nitrophenylboronic acid

 2. B(O-iPr)3
 3. Acidic Workup (HCl)

Triisopropyl Borate
B(O-iPr)3

Click to download full resolution via product page

Caption: Synthetic route via lithium-halogen exchange and borylation.

Detailed Experimental Protocol (Representative)
Disclaimer:This protocol is a representative example based on standard organic chemistry

principles for this class of compounds. Researchers must conduct their own risk assessment

and optimization.

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere

(Argon or Nitrogen), add 3-bromo-5-nitro-N-methoxy-N-methylbenzamide (1.0 eq) and

anhydrous tetrahydrofuran (THF, ~0.1 M).

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium

(n-BuLi, 1.1 eq, ~2.5 M in hexanes) dropwise via syringe, maintaining the internal

temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low

temperature is critical to prevent side reactions and ensure the selective formation of the aryl

lithium species.

Borylation: To the aryl lithium solution, add triisopropyl borate (1.5 eq) dropwise, again

maintaining the temperature at -78 °C. Causality: The borate ester acts as the boron source.

It is added after the lithiation is complete to trap the nucleophilic aryl lithium intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1461715?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1461715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quenching and Workup: After stirring for 2 hours at -78 °C, allow the reaction to slowly warm

to room temperature and stir overnight. Quench the reaction by carefully adding 1 M

hydrochloric acid (HCl).

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl

acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be

purified by silica gel chromatography or recrystallization to yield the final boronic acid.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
The primary utility of 3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid lies in its

function as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction

forges a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl

halide/triflate.

The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

oxidative addition, transmetalation, and reductive elimination.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Practical Workflow for a Suzuki Coupling Experiment
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Reagent Preparation: In a reaction vessel, combine 3-[Methoxy(methyl)carbamoyl]-5-
nitrophenylboronic acid (1.2 eq), the aryl halide (Ar-X, 1.0 eq), a palladium catalyst (e.g.,

Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and

water or toluene and water. Causality: The base is crucial for activating the boronic acid to

facilitate the transmetalation step. The solvent system is chosen to dissolve both the organic

and inorganic reagents.

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature typically

between 80-110 °C. Monitor the reaction progress using an appropriate analytical technique

like TLC or LC-MS.

Workup and Purification: Upon completion, cool the reaction, dilute with water, and extract

the product with an organic solvent. The product is then purified using standard laboratory

techniques.

Strategic Value in Drug Discovery and Development
The strategic placement of the three functional groups makes this reagent highly valuable for

building libraries of complex molecules in drug discovery programs.

Scaffold Formation: The boronic acid is used first to couple the core phenyl ring to another

part of the target molecule.

Functional Group Transformation: The nitro group can be readily reduced to an amine (-

NH2). This amine can then be further functionalized through acylation, alkylation, or

sulfonylation, allowing for the exploration of the structure-activity relationship (SAR).

Ketone Synthesis: The Weinreb amide is resistant to many reaction conditions but can be

selectively reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to

form a ketone. This provides a reliable method for introducing a carbonyl group late in the

synthetic sequence.
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Phase 1: Core Scaffolding

Phase 2: Functionalization

Phase 3: Side-Chain Introduction

3-[Methoxy(methyl)carbamoyl]-
5-nitrophenylboronic acid
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Coupling
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(-NO2 -> -NH2)

Amine Derivatization
(Acylation, etc.)

Weinreb Amide Reaction
+ R-MgBr
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Caption: A multi-stage synthetic strategy in drug discovery.

Conclusion
3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic acid is more than a simple chemical

reagent; it is a sophisticated synthetic tool. Its well-defined reactivity allows for sequential,

controlled transformations, making it an ideal building block for constructing complex molecules

with potential therapeutic applications. The protocols and mechanistic insights provided in this

guide serve as a foundational resource for scientists aiming to incorporate this versatile

compound into their research and development pipelines.
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To cite this document: BenchChem. [3-[Methoxy(methyl)carbamoyl]-5-nitrophenylboronic
acid CAS number 871332-84-2.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1461715#3-methoxy-methyl-carbamoyl-5-
nitrophenylboronic-acid-cas-number-871332-84-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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